3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole
Overview
Description
3-(4-Iodophenyl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains an iodine atom attached to a phenyl ring, which is further connected to a triazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that triazole compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are metabolized by the body’s enzymatic systems .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole. Factors such as temperature, pH, and the presence of other compounds can affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodoaniline with methyl isothiocyanate, followed by cyclization with hydrazine hydrate under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The phenyl ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(4-azidophenyl)-5-methyl-1H-1,2,4-triazole.
Scientific Research Applications
3-(4-Iodophenyl)-5-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities or protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole
- 3-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole
- 3-(4-Fluorophenyl)-5-methyl-1H-1,2,4-triazole
Uniqueness
3-(4-Iodophenyl)-5-methyl-1H-1,2,4-triazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The larger atomic radius and higher electron density of iodine can lead to different binding affinities and reaction pathways, making this compound particularly interesting for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVAFLGPWTUWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.